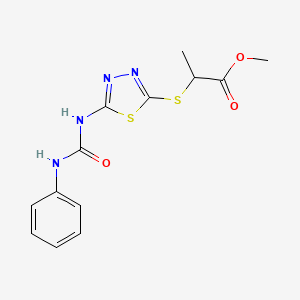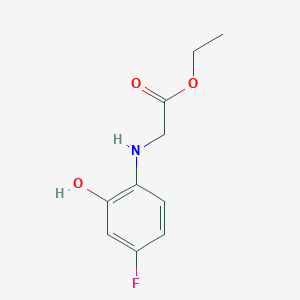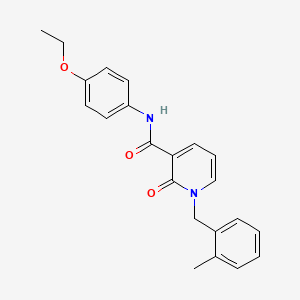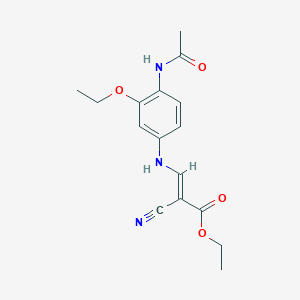
2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-1-phenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a solid with the empirical formula C10H9BrClN3. Its molecular weight is 286.56 . It’s important to note that this information might not be completely applicable to “2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-1-phenylethanone” due to differences in their structures .
Molecular Structure Analysis
The SMILES string for “2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine” isCC1=NN(C2=NC=CC=C2Cl)C(C)=C1Br . This gives us some insight into the structure of the molecule, but without more specific information or a crystallographic study, a full structural analysis isn’t possible.
科学的研究の応用
Synthesis and Medicinal Chemistry Applications
Pyrazole derivatives, including those related to 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-1-phenylethanone , are pivotal in the development of therapeutic agents due to their wide range of biological activities. The compound is part of a broader class of pyrazoles utilized extensively as synthons in organic synthesis, contributing significantly to combinatorial and medicinal chemistry. These derivatives display diverse biological activities such as anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The synthesis processes often involve condensation followed by cyclization, utilizing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, and hydrazine under various conditions, including microwave irradiation, to achieve heterocyclic appended pyrazoles (Dar & Shamsuzzaman, 2015).
Environmental Implications and Material Science
The compound's relevance extends into environmental science, where derivatives of brominated compounds, such as 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-1-phenylethanone , are studied for their occurrence in indoor air, dust, and their role in the formation of dioxins and furans during fires or combustion processes. These studies help in understanding the environmental impact and regulatory aspects of brominated flame retardants. Notably, brominated phenols and their derivatives, identified as intermediates in the synthesis of flame retardants, have been extensively reviewed to summarize their concentrations in various environments and their toxicokinetics and toxicodynamics, highlighting the need for continued research on their environmental behaviors and impacts (Koch & Sures, 2018).
Energy Storage and Electrochemistry
Research into the applications of haloaluminate room-temperature ionic liquids (RTILs), which can be related to the study and use of 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-1-phenylethanone derivatives, has shown significant progress in electrochemical technology, including electroplating and energy storage. These advancements underscore the compound's potential in facilitating developments within electrochemical applications and materials science (Tsuda, Stafford, & Hussey, 2017).
Safety and Hazards
特性
IUPAC Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-9-13(14)10(2)16(15-9)8-12(17)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNMPYJASACVFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)C2=CC=CC=C2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-1-phenylethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B2916196.png)
![(Z)-methyl 2-((3-methoxy-2-naphthoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2916197.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2916198.png)


![5-Fluoro-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2916205.png)



![N-cyclohexyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2916210.png)
![3-[(4-Chloro-2-fluorophenyl)sulfonylamino]butanoic acid](/img/structure/B2916214.png)
![N-(4-ethylphenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2916215.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2916216.png)
![N-propyl-5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B2916218.png)